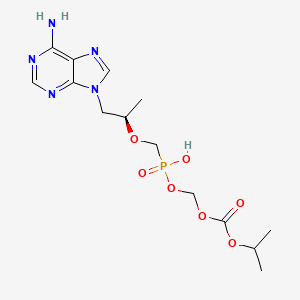

Mono-poc tenofovir

Description

Evolution of Nucleotide Analog Prodrugs for Enhanced Delivery

Nucleoside and nucleotide analogs are fundamental to antiviral and anticancer therapies. rsc.org However, their therapeutic application is often hampered by significant pharmacological drawbacks. Nucleoside analogs require intracellular phosphorylation to their active triphosphate form, with the initial phosphorylation to a monophosphate often being a slow, rate-limiting step. nih.govacs.org Administering the pre-formed monophosphate (a nucleotide analog) could bypass this hurdle, but this approach introduces a new problem: poor membrane permeability. At physiological pH, the phosphate (B84403) or phosphonate (B1237965) group is ionized, creating a dianionic species that cannot easily cross the lipophilic cell membrane, resulting in low oral bioavailability. nih.govnih.govdrugbank.com

To overcome these challenges, medicinal chemists developed the "pronucleotide" or prodrug strategy. nih.govcardiff.ac.uk This approach involves masking the negatively charged phosphate or phosphonate group with lipophilic, biolabile moieties. cardiff.ac.uk These masking groups neutralize the charge, enhancing the compound's ability to diffuse across cellular membranes. Once inside the cell, these protective groups are designed to be cleaved by intracellular enzymes, releasing the active nucleotide monophosphate to be further phosphorylated to its active triphosphate form. acs.orgacs.org Early strategies involved simple alkyl esters, which showed moderate success. acs.org This concept evolved into more sophisticated approaches, such as the phosphoramidate (B1195095) "ProTide" technology and the use of S-acyl-thioethyl (SATE) or acyloxymethyl esters, which have shown greater promise and clinical success. acs.orgresearchgate.netmdpi.com

Rationale for Tenofovir (B777) Prodrug Development: Addressing Bioavailability Challenges

Tenofovir, an acyclic nucleotide analog of adenosine (B11128) 5'-monophosphate, is a potent inhibitor of viral polymerases. nih.govontosight.ai However, the parent compound itself is unsuitable for oral administration due to its inherent physicochemical properties. The phosphonate group of tenofovir is negatively charged at physiological pH, making it highly polar and hydrophilic. nih.govdrugbank.comnih.gov This charge significantly limits its ability to passively diffuse across the intestinal mucosa, leading to very poor oral bioavailability, estimated to be less than 30% in humans and even lower in animal models. nih.govnih.govacs.org

This fundamental bioavailability issue necessitates the use of a prodrug delivery system. nih.govdrugbank.com By chemically modifying the phosphonate group to create a more lipophilic molecule, the intestinal absorption can be dramatically improved. The ideal prodrug would be stable in the gastrointestinal tract, efficiently absorbed into the bloodstream, and then, once inside the target cells, be rapidly and completely converted back into the parent tenofovir, where it can be activated. mdpi.com This strategy aims to deliver therapeutically effective concentrations of the active drug to its site of action, which would be unachievable with oral administration of the parent tenofovir. nih.govscielo.br

Positioning of Tenofovir Disoproxil Fumarate (B1241708) (TDF) as a Bioprecursor

Tenofovir Disoproxil Fumarate (TDF) was designed as a "bioprecursor," a type of prodrug that is converted into the active pharmacological agent through metabolism. nih.govicdst.org Specifically, TDF is a bis(isopropyloxycarbonyloxymethyl) ester, often abbreviated as bis(POC), attached to the phosphonate group of tenofovir. mdpi.comnih.gov This modification effectively neutralizes the two negative charges of the phosphonate, transforming the hydrophilic tenofovir into a more lipid-soluble, water-soluble ester prodrug that can be orally administered. europa.eueuropa.eu

The design of the "POC" masking groups is critical. They are engineered to be substrates for ubiquitous intracellular and extracellular enzymes, primarily esterases. nih.govnih.gov Following oral absorption, TDF is rapidly hydrolyzed in the plasma and within cells. nih.goveuropa.eu This enzymatic cleavage removes the two isopropoxycarbonyloxymethyl groups, ultimately releasing the parent tenofovir. europa.eu This strategic masking and subsequent unmasking allow TDF to act as an effective delivery vehicle, overcoming the poor oral bioavailability of tenofovir and ensuring that the active compound reaches systemic circulation and target cells. scielo.brnih.gov

| Compound | Chemical Nature | Key Physicochemical Property | Oral Bioavailability (Humans) |

|---|---|---|---|

| Tenofovir | Acyclic Nucleotide (Phosphonate) | Dianionic at physiological pH, hydrophilic. nih.govdrugbank.com | Very low (<30%, often cited as ~25% from TDF). nih.goveuropa.eu |

| Tenofovir Disoproxil Fumarate (TDF) | Bis(POC) ester prodrug of Tenofovir | Lipophilic, charge-neutralized. nih.goveuropa.eu | Increases bioavailability of Tenofovir to ~25-40%. nih.goveuropa.eu |

Overview of the Intracellular Metabolic Activation Cascade of Tenofovir

The therapeutic activity of tenofovir is dependent on its conversion to the pharmacologically active metabolite, tenofovir diphosphate (B83284) (TFV-DP). This process involves a precise, multi-step enzymatic cascade that begins after the prodrug, TDF, has been absorbed and its masking groups have been removed to release tenofovir.

Prodrug Hydrolysis: The first step for TDF is its rapid hydrolysis. This is a two-step process catalyzed by esterase enzymes. Carboxylesterases first cleave one of the POC groups from TDF to yield an essential intermediate metabolite, mono-POC tenofovir . nih.govnih.gov

Intermediate Hydrolysis: Subsequently, phosphodiesterases act on this compound, cleaving the remaining POC group to release the parent compound, tenofovir (TFV). nih.govnih.gov This hydrolysis releases formaldehyde (B43269) and isopropanol (B130326) as byproducts. europa.eu

First Phosphorylation: Once tenofovir is liberated inside the cell, it undergoes its first phosphorylation. Cellular enzymes, primarily adenylate kinases, recognize tenofovir as a substrate and add a phosphate group, converting it to tenofovir monophosphate (TFV-MP). smpdb.caacs.org

Second Phosphorylation: The final activation step is the addition of a second phosphate group to TFV-MP. This reaction is catalyzed by other cellular kinases, such as nucleoside diphosphate kinases, to form the active metabolite, tenofovir diphosphate (TFV-DP). ontosight.aieuropa.eusmpdb.ca

This resulting tenofovir diphosphate is a structural analog of the natural deoxyadenosine (B7792050) 5'-triphosphate (dATP) and acts as a competitive inhibitor and chain terminator of viral DNA synthesis. europa.euoup.com

| Starting Compound | Enzyme(s) | Product/Metabolite | Significance |

|---|---|---|---|

| Tenofovir Disoproxil Fumarate (TDF) | Carboxylesterases | This compound | First hydrolysis step. nih.gov |

| This compound | Phosphodiesterases | Tenofovir (TFV) | Release of the parent drug. nih.gov |

| Tenofovir (TFV) | Adenylate Kinases | Tenofovir Monophosphate (TFV-MP) | First phosphorylation. smpdb.caacs.org |

| Tenofovir Monophosphate (TFV-MP) | Nucleoside Diphosphate Kinases | Tenofovir Diphosphate (TFV-DP) | Active pharmacological agent. ontosight.aieuropa.eu |

Definition and Significance of this compound as a Key Intermediate Metabolite

This compound, also known as tenofovir monoisoproxil, is the essential, transient intermediate metabolite formed during the metabolic conversion of TDF to tenofovir. nih.govscbt.comnih.gov Its chemical name is [2-(6-amino-purin-9-yl)-1-methyl-ethoxymethyl]-phosphonic acid monoisopropoxycarbonyloxymethyl ester. simsonpharma.com It represents the halfway point in the hydrolysis of the TDF prodrug, where one of the two protective POC ester groups has been enzymatically cleaved, while the other remains attached to the phosphonate moiety. nih.govscispace.com

The significance of this compound lies in its position as a mandatory checkpoint in the activation pathway of TDF. The complete release of the parent drug, tenofovir, cannot occur without its formation and subsequent breakdown. The conversion of TDF to this compound is mediated by carboxylesterases, and the subsequent conversion of this compound to tenofovir is carried out by phosphodiesterases. nih.gov The efficiency of this two-step enzymatic process directly impacts the concentration of free tenofovir that becomes available within the cell for the crucial first phosphorylation step. Therefore, while not the final active compound, this compound is a pivotal and indispensable link in the metabolic chain that enables the therapeutic efficacy of Tenofovir Disoproxil Fumarate.

Structure

2D Structure

Propriétés

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N5O7P/c1-9(2)26-14(20)23-7-25-27(21,22)8-24-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYSRKLPLHUWCJ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718877 | |

| Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211364-69-1 | |

| Record name | Tenofovir isoproxil monoester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211364691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENOFOVIR ISOPROXIL MONOESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKS5H56W6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of Tenofovir Prodrugs Involving Mono Poc Tenofovir

Role of Esterases in the Conversion of Tenofovir (B777) Disoproxil to Mono-POC Tenofovir

The initial and critical step in the metabolic activation of TDF is the hydrolysis of one of its two isopropoxycarbonyloxymethyl (POC) ester groups. nih.govrsc.org This reaction is catalyzed by esterase enzymes, leading to the formation of the mono-ester intermediate, this compound. asm.orgnih.govnih.gov This enzymatic cleavage is essential for the subsequent intracellular delivery of tenofovir. acs.org

Carboxylesterase-Mediated Hydrolysis (e.g., CES1, CES2)

The hydrolysis of TDF is primarily mediated by carboxylesterases (CES), a class of enzymes abundant in various tissues, including the intestine, liver, and blood. nih.govresearchgate.nettdm-monografie.org These enzymes are responsible for the biotransformation of a wide range of ester-containing xenobiotics. sci-hub.seresearchgate.net

Research has identified two major human carboxylesterases, CES1 and CES2, as key players in the metabolism of numerous drugs. researchgate.netsemanticscholar.orgresearchgate.net While both are involved in TDF hydrolysis, studies suggest that CES2, which is highly expressed in the small intestine, plays a particularly crucial role in the initial hydrolysis of orally administered TDF. nih.govsci-hub.seresearchgate.net The rapid conversion of TDF by these enzymes means that the prodrug itself is often undetectable in systemic circulation. nih.govresearchgate.net

The efficiency of this carboxylesterase-mediated conversion is highlighted by the rapid appearance of tenofovir in the plasma following TDF administration. researchgate.nettdm-monografie.org Inhibition of these esterases can significantly impact the pharmacokinetics of TDF. For instance, the carboxylesterase inhibitor bis-nitrophenyl phosphate (B84403) (BNPP) has been shown to decrease the uptake and accumulation of TDF in cells, underscoring the importance of this enzymatic step. asm.orgnih.gov

Identification of Specific Esterase Enzymes Involved

While plasma esterases contribute to the systemic conversion of TDF, specific carboxylesterases have been identified as the primary drivers of its initial hydrolysis. researchgate.nettdm-monografie.org Human carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) are the most significant enzymes in this process. semanticscholar.orgresearchgate.netasm.org

Carboxylesterase 2 (CES2): CES2 is abundantly expressed in the intestine and is considered a key enzyme in the first-pass metabolism of TDF. nih.govresearchgate.net Its preference for substrates with a large alcohol group and a small acyl group makes TDF a suitable substrate. sci-hub.se Studies have shown that CES2 rapidly hydrolyzes TDF to its monoester intermediate. semanticscholar.org

Carboxylesterase 1 (CES1): CES1 is predominantly found in the liver and also participates in TDF metabolism. researchgate.netasm.org While TDF is a substrate for both enzymes, the hydrolysis is catalyzed more efficiently by CES2. semanticscholar.org In addition to CES1 and CES2, other hydrolases like cathepsin A (CatA) have been implicated in the metabolism of tenofovir prodrugs, although CatA is more centrally involved in the activation of the newer prodrug, tenofovir alafenamide (TAF). asm.orgrsc.org

The following table summarizes the key enzymes involved in the conversion of TDF to this compound.

| Enzyme Family | Specific Enzyme | Primary Location | Role in TDF Metabolism |

| Carboxylesterases | CES2 | Small Intestine | Major role in the initial, rapid hydrolysis of TDF following oral administration. nih.govsemanticscholar.orgresearchgate.net |

| CES1 | Liver | Contributes to the hydrolysis of TDF. researchgate.netasm.org | |

| Plasma Esterases | Various | Blood/Plasma | Mediate the conversion of TDF to tenofovir systemically. researchgate.nettdm-monografie.org |

Conversion of this compound to Tenofovir

Following the initial esterase-mediated hydrolysis of TDF to this compound, the second and final cleavage step occurs to release the parent drug, tenofovir. nih.govasm.org This conversion is crucial for the drug to become available for its subsequent intracellular activation.

Phosphodiesterase-Mediated Cleavage

The removal of the remaining POC group from this compound is thought to be mediated by phosphodiesterases. nih.govasm.orgnih.gov This enzymatic action cleaves the phosphodiester bond, liberating tenofovir. nih.gov The degradation of POC-prodrugs involves an initial enzymatic cleavage of the carbonate by an esterase, which results in an unstable intermediate. This intermediate then undergoes further chemical degradation to release carbon dioxide, formaldehyde (B43269), and the nucleotide monoester. acs.org A subsequent cleavage, either through a similar sequence or by direct action of a phosphodiesterase on the second POC group, frees the nucleoside monophosphate, tenofovir. acs.org

Intracellular Release of the Parent Drug (Tenofovir)

The conversion of TDF to tenofovir occurs both systemically and intracellularly. nih.govamazonaws.com After TDF passively diffuses across the cell membrane, the intracellular enzymatic machinery, including carboxylesterases and phosphodiesterases, facilitates the release of tenofovir within the target cell. asm.orgnih.gov This intracellular release is a key advantage of the prodrug strategy, as it effectively delivers the polar tenofovir molecule to its site of action. nih.govcymitquimica.com The released tenofovir is then "trapped" within the cell, ready for the subsequent phosphorylation steps. mdpi.com

Subsequent Intracellular Phosphorylation of Tenofovir to Active Metabolites

Once tenofovir is released inside the cell, it must be phosphorylated to its active form, tenofovir diphosphate (B83284) (TFV-DP). nih.govdrugbank.comhiv.gov This is a two-step process carried out by constitutively expressed cellular enzymes. tdm-monografie.orgdrugbank.comtga.gov.au

First Phosphorylation: Tenofovir is first phosphorylated to tenofovir monophosphate (TFV-MP). nih.govasm.org

Second Phosphorylation: TFV-MP is then further phosphorylated to the active metabolite, tenofovir diphosphate (TFV-DP). nih.govtga.gov.auasm.org

Studies have shown that this phosphorylation occurs efficiently in various cell types, including hepatic cells and peripheral blood mononuclear cells (PBMCs). asm.orgresearchgate.netnih.gov TFV-DP is the pharmacologically active species that competes with the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate (dATP), for incorporation into viral DNA by reverse transcriptase. drugbank.complos.org This incorporation leads to the termination of the growing DNA chain, thus inhibiting viral replication. drugbank.comhiv.gov TFV-DP has a notably long intracellular half-life, which contributes to the sustained antiviral effect of the drug. tga.gov.auasm.orgresearchgate.net

| Step | Precursor | Enzyme(s) | Product | Location |

| 1 | Tenofovir Disoproxil (TDF) | Carboxylesterases (CES1, CES2), Plasma Esterases | This compound | Intestine, Liver, Blood, Intracellular |

| 2 | This compound | Phosphodiesterases | Tenofovir (TFV) | Intracellular, Systemic |

| 3 | Tenofovir (TFV) | Cellular Kinases | Tenofovir Monophosphate (TFV-MP) | Intracellular |

| 4 | Tenofovir Monophosphate (TFV-MP) | Cellular Kinases | Tenofovir Diphosphate (TFV-DP) | Intracellular |

Formation of Tenofovir Monophosphate (TFV-MP)

The conversion of tenofovir disoproxil fumarate (B1241708) (TDF) to tenofovir (TFV) is a two-step process. Initially, TDF is hydrolyzed by carboxylesterases to form the intermediate metabolite, this compound. nih.govnih.govresearchgate.netpmda.go.jp Subsequently, phosphodiesterases cleave the remaining pivaloyloxymethyl group from this compound to release tenofovir. nih.govnih.gov

Once tenofovir is liberated within the cell, it must undergo phosphorylation to become active. The first phosphorylation step is the conversion of tenofovir to tenofovir monophosphate (TFV-MP). This reaction is primarily catalyzed by adenylate kinase 2 (AK2), an enzyme found in the mitochondrial intermembrane space and cytosol. plos.orgnih.govaidsmap.comnih.govhptn.orgnih.gov Studies have shown that AK2 is the principal enzyme responsible for this initial phosphorylation in various cell types, including peripheral blood mononuclear cells (PBMCs), as well as in vaginal and colorectal tissues. plos.orgnih.govaidsmap.comnih.gov Other enzymes, such as adenylate kinase 4 (AK4), have also been implicated in this process. pharmgkb.org

Formation of Tenofovir Diphosphate (TFV-DP) as the Active Form

Following its formation, TFV-MP undergoes a second phosphorylation to become the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP). plos.orgsmpdb.camdpi.com This crucial step is catalyzed by a variety of cellular kinases, and the specific enzymes involved can differ depending on the cell type. nih.govaidsmap.comacs.org

In peripheral blood mononuclear cells (PBMCs) and vaginal tissue, pyruvate (B1213749) kinase isoenzymes, specifically the muscle (PKM) and liver/red blood cell (PKLR) forms, are the primary catalysts for the conversion of TFV-MP to TFV-DP. plos.orgnih.govaidsmap.comnih.govhptn.orgnih.govacs.org In contrast, within colon tissue, creatine (B1669601) kinase muscle isoenzyme (CKM) is the main enzyme responsible for this phosphorylation step. plos.orgnih.govaidsmap.comnih.govhptn.orgnih.govacs.orgresearcher.life

Interestingly, research has also demonstrated that adenylate kinase 2 (AK2), in addition to its role in the first phosphorylation, can also catalyze the conversion of TFV-MP to TFV-DP. plos.orgnih.gov Other kinases, such as nucleoside diphosphate kinases (NDPKs), including NME1 and NME2, have also been suggested to play a role in the formation of TFV-DP. nih.govpharmgkb.orgmit.edu

The active TFV-DP then acts as a competitive inhibitor of the viral reverse transcriptase, leading to the termination of the growing DNA chain and suppression of viral replication. smpdb.ca

Enzymatic Factors Influencing Metabolic Flux

The efficiency of the metabolic conversion of tenofovir prodrugs to the active TFV-DP is significantly influenced by various enzymatic factors. These include the differential expression of key enzymes across different cell types and the potential for enzyme inhibition.

Differential Enzyme Expression Across Cell Types

The intracellular concentration of the active metabolite, TFV-DP, is highly dependent on the expression levels of the enzymes responsible for its formation, and these levels can vary significantly between different cell types.

For instance, the initial hydrolysis of another tenofovir prodrug, tenofovir alafenamide (TAF), is primarily mediated by Cathepsin A (CatA) in peripheral blood mononuclear cells (PBMCs) and by Carboxylesterase 1 (CES1) in hepatocytes. researchgate.netmdpi.comasm.orgresearchgate.netnih.govasm.orgnih.govpmda.go.jp Studies have shown that the relative protein abundance of CatA to CES1 is considerably higher in the human lung and primary human airway epithelial cells compared to the liver and primary hepatocytes. mdpi.com This differential expression leads to more efficient TAF hydrolysis in lung tissue. mdpi.com

Similarly, the enzymes responsible for the phosphorylation of tenofovir exhibit tissue-specific expression. As mentioned previously, pyruvate kinases (PKM and PKLR) are dominant in PBMCs and vaginal tissue for the final phosphorylation step, while creatine kinase (CKM) is the key enzyme in colorectal tissue. nih.govaidsmap.comnih.gov This highlights the compartment-specific nature of tenofovir activation.

The following table summarizes the key enzymes and their roles in different tissues:

| Enzyme | Metabolic Step | Predominant Tissue/Cell Type |

| Carboxylesterases | TDF → this compound | Intestine, Liver, Plasma nih.govnih.govpmda.go.jpasm.orgworktribe.comnih.gov |

| Phosphodiesterases | This compound → Tenofovir | - nih.govnih.gov |

| Cathepsin A (CatA) | TAF → Tenofovir-Alanine | PBMCs, Lymphocytes researchgate.netasm.orgnih.govasm.orgnih.govpmda.go.jpmdpi.com |

| Carboxylesterase 1 (CES1) | TAF → Tenofovir-Alanine | Hepatocytes researchgate.netmdpi.comasm.orgresearchgate.netnih.gov |

| Adenylate Kinase 2 (AK2) | Tenofovir → TFV-MP | PBMCs, Vaginal Tissue, Colorectal Tissue plos.orgnih.govaidsmap.comnih.govhptn.orgnih.gov |

| Pyruvate Kinase (PKM, PKLR) | TFV-MP → TFV-DP | PBMCs, Vaginal Tissue plos.orgnih.govaidsmap.comnih.govhptn.orgnih.govacs.org |

| Creatine Kinase (CKM) | TFV-MP → TFV-DP | Colorectal Tissue plos.orgnih.govaidsmap.comnih.govhptn.orgnih.govacs.orgresearcher.life |

Cellular and Molecular Pharmacology of Mono Poc Tenofovir

Cellular Uptake Mechanisms and Permeability

The entry of Mono-POC tenofovir (B777) into target cells is a multifaceted process influenced by its physicochemical properties and its interactions with cellular transport systems.

Tenofovir disoproxil (TDF), a lipophilic ester prodrug, is designed to overcome the poor membrane permeability of the parent drug, tenofovir, which is a negatively charged dianion at physiological pH. mdpi.comnih.gov TDF is presumed to readily cross cellular membranes via passive diffusion. nih.govresearchgate.net Following its entry into the cell, TDF is hydrolyzed by intracellular carboxylesterases into the intermediate metabolite, Mono-POC tenofovir. nih.govasm.org

This monoester intermediate, while less lipophilic than TDF, is still significantly more capable of passive diffusion across cellular membranes than the fully de-esterified tenofovir. researchgate.netresearchgate.net Studies using Caco-2 cell monolayers, a model for the intestinal mucosa, have demonstrated that the prodrug form, bis(POC)-PMPA (TDF), is considerably metabolized within the epithelial cells, with the majority recovered as the monoester metabolite, Mono-POC-PMPA. researchgate.netresearchgate.net This indicates that this compound itself possesses favorable passive diffusion characteristics that contribute to its cellular uptake.

While passive diffusion is a primary route of entry, membrane transporters also play a role in the cellular pharmacology of tenofovir prodrugs. Tenofovir disoproxil fumarate (B1241708) is a known substrate of the efflux transporter P-glycoprotein (P-gp/MDR1). hiv-druginteractions.orgresearchgate.net P-gp can actively pump substrates out of the cell, potentially reducing intracellular drug concentrations. researchgate.net Inhibition of P-gp has been shown to increase the absorption and systemic concentration of tenofovir. hiv-druginteractions.org

Although direct studies on the interaction of this compound with P-glycoprotein are limited, its role as an intermediate in TDF metabolism suggests its intracellular concentration can be indirectly affected by P-gp activity on the parent prodrug. asm.org Drugs that inhibit P-gp can lead to increased intracellular levels of TDF, which would subsequently lead to higher concentrations of this compound and ultimately the active tenofovir diphosphate (B83284). hiv-druginteractions.org

The lipophilicity of this compound is a critical determinant of its ability to enter cells. The addition of the isopropyloxycarbonyloxymethyl (POC) ester group to tenofovir significantly increases its lipophilicity, thereby enhancing its ability to traverse the lipid bilayer of cellular membranes. researchgate.netacs.org this compound, being an intermediate in the hydrolysis of TDF, retains one of these lipophilic ester groups, making it more lipophilic than tenofovir itself. researchgate.netnih.gov

This increased lipophilicity is directly linked to enhanced cellular loading. nih.gov Studies have shown that the exposure of vaginal epithelial cells and T cells to equimolar concentrations of TDF results in over 10-fold higher intracellular drug levels compared to exposure to tenofovir, a phenomenon attributed to the greater permeability of the lipophilic prodrug and its metabolites. researchgate.netnih.gov The lipophilic nature of this compound facilitates its passage into cells, contributing to the higher intracellular concentrations of the active drug. nih.gov

Intracellular Processing and Localization

Once inside the cell, this compound undergoes further metabolic conversion and distributes within various cellular compartments.

Following its entry into the cell, TDF is rapidly hydrolyzed by carboxylesterases to form this compound. nih.govasm.org This conversion primarily occurs in the cytoplasm. acs.org Subsequently, phosphodiesterases cleave the remaining ester group from this compound to release tenofovir. nih.gov This enzymatic process ensures the intracellular release of the active drug's precursor. The subsequent phosphorylation of tenofovir to tenofovir diphosphate (TFV-DP), the pharmacologically active metabolite, also occurs within the cytoplasm. nih.gov The active metabolite then exerts its antiviral effect by being incorporated into viral DNA by reverse transcriptase. nih.gov

The prodrug strategy is designed to achieve higher intracellular concentrations of the active metabolite, tenofovir diphosphate (TFV-DP), compared to the administration of tenofovir itself. oup.com The formation of the intermediate this compound is a key step in this process.

Pharmacokinetic studies have quantified the plasma concentrations of this compound and its relationship with intracellular TFV-DP levels. In a study with healthy adults receiving a single dose of TDF, this compound appeared rapidly in the plasma. researchgate.netnih.gov

| Pharmacokinetic Parameter | This compound | Plasma Tenofovir |

|---|---|---|

| Median Tmax (hours) | 0.5 | - |

| Geometric Mean t½ (minutes) | 26 | - |

| Geometric Mean Cmax (ng/mL) | 131.6 | 222.2 |

| Geometric Mean AUC0-4 (ng·h/mL) | 93.3 | 448.1 |

Data derived from a study in HIV-uninfected adults after a single dose of TDF. researchgate.netnih.gov

Mechanisms of Action at the Cellular Level (indirect via tenofovir)

The antiviral activity of this compound is indirect and is exerted only after its conversion to tenofovir and subsequent phosphorylation to tenofovir diphosphate (TFV-DP). plos.orgpitt.edu TFV-DP is a structural analog of the natural deoxyadenosine (B7792050) 5'-triphosphate (dATP). smpdb.canih.gov

The primary mechanism of action of TFV-DP is the inhibition of viral reverse transcriptase (RT). plos.orgfda.gov During the replication of retroviruses like HIV, the reverse transcriptase enzyme synthesizes a DNA copy of the viral RNA genome. fda.gov TFV-DP acts as a competitive inhibitor of this enzyme, binding to the active site in place of the natural substrate, dATP. fda.govdrugbank.comresearchgate.net This competition effectively blocks the normal function of the reverse transcriptase, thereby preventing the synthesis of viral DNA. drugbank.comresearchgate.net The inhibitory constant (Ki) for TFV-DP against HIV-1 reverse transcriptase is approximately 0.022 micromolar, indicating potent inhibition. drugbank.com This inhibitory action is selective, as TFV-DP is a much weaker inhibitor of human cellular DNA polymerases α, β, and mitochondrial DNA polymerase γ. fda.gov

In addition to competitive inhibition, TFV-DP functions as a chain terminator. plos.orgfda.govdrugbank.com If TFV-DP is incorporated into the growing viral DNA strand by the reverse transcriptase, it halts further elongation of the chain. nih.govpmda.go.jp This termination occurs because the tenofovir molecule lacks the 3'-hydroxyl group that is necessary to form the next 5' to 3' phosphodiester bond, which would connect it to the subsequent nucleotide. nih.govresearchgate.net The incorporation of TFV-DP results in a prematurely terminated DNA chain, which is non-functional and cannot be used to produce new virus particles, thus effectively suppressing viral replication. plos.orgfda.gov

Preclinical Pharmacokinetics and Disposition Research Mechanistic

Absorption Mechanisms (in vitro / ex vivo models)

The intestinal absorption of tenofovir (B777) is limited due to its hydrophilic nature. To overcome this, the prodrug tenofovir disoproxil fumarate (B1241708) (TDF) was developed. TDF is a lipophilic ester derivative of tenofovir, designed to enhance intestinal permeability. acs.org However, the absorption of TDF is complex, involving both passive diffusion and active transport mechanisms, as well as intestinal metabolism.

In vitro studies using Caco-2 and MDCKII cell monolayers, which are models of the intestinal epithelium, have been instrumental in elucidating these mechanisms. nih.govnih.govasm.org These studies have shown that TDF is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells and back into the intestinal lumen, thereby limiting its absorption. nih.govnih.govasm.org The involvement of P-gp was confirmed in studies using MDCKII cells transfected with the human MDR1 gene, which encodes for P-gp. nih.govasm.org In these cells, the efflux of TDF was significantly higher compared to parental cells lacking P-gp expression. nih.gov

The permeability of TDF across Caco-2 cell monolayers is influenced by various factors. For instance, the presence of esterase inhibitors has been shown to increase the transport of TDF from the apical (intestinal lumen) to the basolateral (bloodstream) side. nih.gov This is because these inhibitors prevent the premature conversion of TDF to its less permeable metabolites within the intestinal cells. nih.gov Furthermore, inhibitors of P-gp have been demonstrated to reduce the basolateral to apical transport of TDF, further confirming the role of this efflux pump in limiting TDF absorption. nih.gov

The intermediate metabolite, mono-poc tenofovir, is formed during the hydrolysis of TDF. nih.govasm.org However, studies have shown that the conversion of TDF to this compound and subsequently to tenofovir within the intestinal cells is minimal during the initial transport process. nih.govasm.org

Table 1: Factors Influencing TDF Permeability in Caco-2 Cells

| Factor | Effect on Apical to Basolateral TDF Transport | Reference |

|---|---|---|

| Esterase Inhibitors | Increased | nih.gov |

| P-glycoprotein (P-gp) Inhibitors | Increased | nih.gov |

| P-glycoprotein (P-gp) Efflux | Decreased | nih.govnih.govasm.org |

Studies using human intestinal subcellular fractions (S9) have confirmed that the major product of TDF degradation in this system is this compound. nih.govasm.org This indicates that the initial hydrolysis of TDF occurs rapidly within the intestinal mucosa. The degradation of TDF and the subsequent formation of this compound can be inhibited by certain compounds. For example, some HIV protease inhibitors have been shown to inhibit the esterase-dependent degradation of TDF in intestinal S9 fractions. asm.org

Table 2: Intestinal Metabolism of Tenofovir Disoproxil Fumarate (TDF)

| Step | Reaction | Enzyme | Product | Reference |

|---|---|---|---|---|

| 1 | Hydrolysis of TDF | Carboxylesterases | This compound | nih.govnih.govasm.org |

| 2 | Hydrolysis of this compound | Phosphodiesterases | Tenofovir | nih.gov |

Tissue Distribution and Accumulation (in animal models, not human)

Preclinical studies in animal models have demonstrated significant differences in the tissue distribution of tenofovir when administered as TDF compared to the parent drug, tenofovir, itself. Following oral administration of TDF, tenofovir is distributed to a majority of tissues, with the highest concentrations typically found in the kidney, liver, and intestinal contents. drugbank.com

In a study involving sheep, intravaginal rings releasing TDF resulted in significantly higher tissue concentrations of tenofovir compared to rings releasing tenofovir. nih.gov Specifically, tissue levels in animals receiving the prodrug were 86-fold higher than those receiving the parent drug. nih.gov This highlights the enhanced ability of the prodrug to deliver tenofovir to local tissues.

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI) has been employed to visualize the spatial distribution of tenofovir in various tissues of mice following oral administration of a TDF-containing regimen. acs.orgnih.govresearchgate.net These studies revealed a heterogeneous distribution of tenofovir across different organs, including the liver, kidney, and heart. acs.orgnih.govresearchgate.net In the kidney, tenofovir exhibited a distinct distribution pattern. acs.orgnih.gov Similarly, in the liver, tenofovir showed a differential distribution across the tissue section. acs.orgnih.gov In the heart, the relative abundance of tenofovir was lower compared to other co-administered drugs. acs.orgnih.gov

The tissue-specific levels of tenofovir following TDF administration are influenced by a combination of factors, including the expression of drug transporters and metabolic enzymes in different tissues. After absorption, TDF is rapidly converted to tenofovir. tga.gov.au The subsequent intracellular phosphorylation of tenofovir to its active metabolite, tenofovir diphosphate (B83284) (TFV-DP), is a key determinant of its concentration and activity in target cells. acs.org

Studies in mice have shown that the activation of tenofovir to TFV-DP can vary between different tissues. For instance, in creatine (B1669601) kinase brain-type (CKB) knockout mice, tenofovir activation was found to be decreased in the liver compared to wild-type mice, suggesting a role for this enzyme in the tissue-specific phosphorylation of tenofovir. acs.org However, no significant difference in tenofovir activation was observed in the colon or kidney of these knockout mice. acs.org

The distribution of tenofovir within specific organs can also be influenced by the physicochemical properties of the drug and the local tissue environment. The calculated logP value for tenofovir is -1.74, indicating its hydrophilic nature, which can affect its ability to cross cell membranes. acs.org MALDI MSI studies in mice have provided visual evidence of the differential distribution of tenofovir within various tissues, which is likely a result of these complex interactions. acs.orgnih.govresearchgate.net

Table 3: Relative Tissue Distribution of Tenofovir in Animal Models

| Tissue | Relative Concentration | Animal Model | Reference |

|---|---|---|---|

| Kidney | High | Mice, Rats, Dogs | drugbank.comacs.orgnih.gov |

| Liver | High | Mice, Rats, Dogs | drugbank.comacs.orgnih.gov |

| Intestinal Contents | High | Rats, Dogs | drugbank.com |

| Vaginal Tissue (from TDF ring) | 86-fold higher than Tenofovir ring | Sheep | nih.gov |

Excretion Pathways (mechanistic aspects, not quantitative human data)

The primary route of elimination for tenofovir is through the kidneys. scirp.orgeuropa.eu Mechanistically, this involves a combination of glomerular filtration and active tubular secretion. drugbank.comscirp.orgeuropa.eu The process of active tubular secretion is a critical component of tenofovir's renal clearance and involves specific drug transporters located in the proximal tubule cells of the kidney. scirp.orgresearchgate.net

Circulating tenofovir is taken up from the bloodstream into the proximal tubule cells by the human organic anion transporters 1 (hOAT1) and, to a lesser extent, hOAT3, which are located on the basolateral membrane of these cells. scirp.orgnih.gov Once inside the proximal tubule cells, tenofovir is then actively transported into the tubular lumen for excretion in the urine. This efflux is mediated by multidrug resistance-associated proteins (MRPs), specifically MRP4 and potentially MRP2 and MRP7. scirp.orgresearchgate.netnih.gov More recent research has also identified MRP8 (ABCC11) as an efflux transporter for tenofovir in proximal tubular cells. nih.gov The involvement of these transporters indicates that active tubular secretion is a significant pathway for the elimination of tenofovir. europa.eu

It is important to note that tenofovir is not a substrate for the cytochrome P450 enzyme system, and therefore, hepatic metabolism is not a significant pathway for its elimination. drugbank.comfda.gov The renal excretion of unchanged tenofovir is the predominant clearance mechanism. drugbank.comeuropa.eu

Table 4: Transporters Involved in the Renal Excretion of Tenofovir

| Transporter | Location | Function | Reference |

|---|---|---|---|

| hOAT1 | Basolateral membrane of proximal tubule cells | Uptake from blood into tubule cells | scirp.orgnih.gov |

| hOAT3 | Basolateral membrane of proximal tubule cells | Uptake from blood into tubule cells | scirp.orgnih.gov |

| MRP4 | Apical membrane of proximal tubule cells | Efflux from tubule cells into urine | scirp.orgresearchgate.netnih.gov |

| MRP2 | Apical membrane of proximal tubule cells | Potential efflux from tubule cells into urine | researchgate.net |

| MRP7 | Apical membrane of proximal tubule cells | Potential efflux from tubule cells into urine | nih.gov |

| MRP8 (ABCC11) | Apical membrane of proximal tubule cells | Efflux from tubule cells into urine | nih.gov |

Contribution of Renal Transport Mechanisms (conceptual)

The renal disposition of tenofovir, the active antiviral agent derived from its prodrugs, is a complex process governed by a combination of glomerular filtration and active tubular secretion. scirp.orgdrugbank.comfrontiersin.org Preclinical and mechanistic studies have established that the active secretion component is critical, involving a coordinated effort between multiple drug transporters located in the proximal tubule cells of the kidney. scirp.orgdrugbank.com These transporters are responsible for moving tenofovir from the bloodstream into the renal cells and subsequently into the urine for elimination.

Tenofovir disoproxil fumarate (TDF) is a prodrug designed to enhance the oral bioavailability of tenofovir. nih.gov Following administration, TDF is hydrolyzed by enzymes called carboxylesterases into an intermediate metabolite, this compound. nih.gov This intermediate is then rapidly converted by phosphodiesterases to tenofovir (TFV). nih.gov It is this resulting tenofovir that becomes the substrate for renal transport proteins, which are central to its elimination pathway. scirp.orgnih.gov

The active transport of tenofovir into the renal proximal tubule cells from the blood is primarily mediated by organic anion transporters located on the basolateral membrane of these cells. researchgate.net Specifically, human Organic Anion Transporter 1 (hOAT1) and, to a lesser degree, human Organic Anion Transporter 3 (hOAT3) are responsible for this uptake. scirp.orgresearchgate.nettandfonline.com The activity of OAT1, in particular, is considered to be a rate-limiting step in the renal handling of tenofovir. nih.gov

The significance of these transporters is underscored by comparing the disposition of tenofovir derived from TDF with that of Tenofovir Alafenamide (TAF), a newer prodrug. nih.gov TAF is designed to be more stable in plasma and deliver tenofovir more efficiently to target cells, resulting in significantly lower plasma concentrations of tenofovir. nih.gov Unlike tenofovir, TAF itself is not a substrate for OAT1 or OAT3. nih.govnih.govcapes.gov.br Consequently, TAF is not actively taken up into renal proximal tubules in an OAT-dependent manner, which is a key difference in its pharmacokinetic profile compared to TDF. nih.govcapes.gov.br

In vitro studies using cells engineered to express these specific transporters have provided direct evidence of their role. For instance, the expression of OAT1 and OAT3 was found to dramatically increase the cellular uptake of tenofovir, while having no significant effect on the intracellular accumulation of TAF. nih.gov

Table 1: Key Renal Transporters in Tenofovir Disposition

This table summarizes the primary transporters involved in the active tubular secretion of tenofovir.

| Transporter | Gene Name | Location in Proximal Tubule Cell | Primary Function | Reference |

| Organic Anion Transporter 1 | SLC22A6 | Basolateral Membrane | Influx (Blood to Cell) | scirp.orgfrontiersin.orgresearchgate.net |

| Organic Anion Transporter 3 | SLC22A8 | Basolateral Membrane | Influx (Blood to Cell) | scirp.orgtandfonline.comnih.gov |

| Multidrug Resistance-Associated Protein 4 | ABCC4 | Apical Membrane | Efflux (Cell to Urine) | scirp.orgresearchgate.netresearchgate.net |

| Multidrug Resistance-Associated Protein 2 | ABCC2 | Apical Membrane | Efflux (Cell to Urine) | researchgate.netnih.gov |

Table 2: In Vitro Cellular Uptake of Tenofovir vs. Tenofovir Alafenamide (TAF)

This table presents findings from a comparative in vitro study, highlighting the differential interaction of tenofovir and TAF with renal OAT transporters. Data is derived from studies in cells with and without the expression of specific transporters.

| Compound | Transporter Expressed | Fold-Increase in Cellular Uptake | Fold-Change in Cytotoxicity (CC₅₀) | Reference |

| Tenofovir | OAT1 | >70 | >21 | nih.gov |

| Tenofovir | OAT3 | 8.2 | >3.6 | nih.gov |

| Tenofovir Alafenamide (TAF) | OAT1 | No significant change | 0.5 - 3.5 | nih.gov |

| Tenofovir Alafenamide (TAF) | OAT3 | No significant change | 0.5 - 3.5 | nih.gov |

Mechanistic Drug Interactions Affecting Mono Poc Tenofovir Metabolism and Levels

Inhibition of Carboxylesterases by Concomitant Agents

The initial step in the intracellular conversion of TDF is its hydrolysis by carboxylesterases to form Mono-POC tenofovir (B777). nih.govasm.orgnih.gov The efficiency of this process can be significantly affected by the concurrent use of drugs that inhibit these enzymes.

Tenofovir disoproxil fumarate (B1241708) (TDF) is hydrolyzed in a two-step process to release tenofovir. The first step, the formation of the intermediate metabolite Mono-POC tenofovir, is catalyzed by carboxylesterases (CE). nih.gov Inhibition of these enzymes can therefore reduce the rate of TDF hydrolysis.

Research has shown that co-administration of certain drugs can inhibit the carboxylesterases responsible for TDF metabolism. For instance, in studies with HIV/HCV co-infected patients, the use of sofosbuvir-containing treatments alongside TDF led to increased concentrations of the tenofovir monoester. researchgate.net This suggests that sofosbuvir (B1194449) may inhibit the hydrolysis of TDF, leading to a higher availability of its monoester form. researchgate.net Similarly, some HIV protease inhibitors (PIs) have been found to inhibit the esterase-dependent degradation of TDF. asm.orgasm.org Ritonavir (B1064), in particular, has been shown to cause a dose-dependent decrease in the degradation of TDF in human intestinal subcellular fractions. asm.orgasm.org

Laboratory studies have further explored this mechanism. The use of the irreversible carboxylesterase inhibitor bis-nitrophenyl phosphate (B84403) (BNPP) was found to reduce the uptake and metabolism of TDF in vaginal epithelial cells and peripheral blood mononuclear cells, indicating a saturation of intracellular carboxylesterases. asm.orgresearchgate.net Other compounds, such as propylparaben, have also been shown to protect TDF from degradation by these enzymes. nih.gov

Table 1: Effect of Concomitant Agents on this compound Levels

| Concomitant Agent | Study Population/Model | Observed Effect on this compound | Reference |

|---|---|---|---|

| Ledipasvir/Sofosbuvir | HIV-infected individuals | 5.02-fold higher plasma concentrations at 4 hours post-dose | researchgate.net |

| Ritonavir | Human intestinal subcellular fraction (S9) | Dose-dependent decrease in TDF degradation to its metabolites | asm.orgasm.org |

| Bis-nitrophenyl phosphate (BNPP) | VK2 cells and PBMCs | Reduced TDF uptake, suggesting inhibition of hydrolysis | asm.orgresearchgate.net |

The inhibition of carboxylesterases and the subsequent increase in this compound concentrations can have a direct impact on the levels of the pharmacologically active metabolite, tenofovir diphosphate (B83284) (TFV-DP). Increased availability of the monoester intermediate can augment cell loading and lead to higher intracellular concentrations of TFV-DP. researchgate.net

In clinical settings, the co-administration of TDF with ledipasvir/sofosbuvir resulted in a significant increase in TFV-DP levels in both peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS). researchgate.net Specifically, TFV-DP levels increased 2.80-fold in PBMCs and 7.31-fold in DBS after four weeks of combination therapy. researchgate.net Furthermore, a direct correlation was observed where the area under the curve (AUC) of tenofovir monoester was a significant predictor of TFV-DP concentrations in both cell types. researchgate.net This accumulation of TFV-DP in hepatocytes is a known factor in TDF-induced toxic events. acs.org

Modulation of Cellular Transport Systems

The intracellular concentration of TDF and its metabolites is also governed by cellular transport proteins, which can be targets for drug interactions.

TDF has been identified as a substrate for the efflux transporter P-glycoprotein (P-gp). nih.govasm.org P-gp is an ATP-dependent efflux pump that actively transports substrates out of the cell, thereby limiting their intracellular accumulation and absorption. Inhibition of P-gp can therefore lead to increased intracellular concentrations and enhanced bioavailability of its substrates.

In vitro studies using Caco-2 cell monolayers, a model for the intestinal barrier, have demonstrated that P-gp inhibitors can significantly increase the transport of TDF. nih.gov For example, the potent P-gp inhibitor GF120918, when combined with an esterase inhibitor, resulted in a 38.7-fold increase in the apical-to-basolateral transport of TDF. nih.gov Even excipients with P-gp inhibitory properties that are generally recognized as safe (GRAS), such as d-a-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (a derivative of vitamin E), have been shown to increase TDF transport by 22.8-fold when combined with an esterase inhibitor. nih.gov

Most tested HIV protease inhibitors have also been shown to inhibit P-gp, thereby increasing the permeation of TDF across cell monolayers. asm.org Lopinavir and ritonavir were among the more potent inhibitors of TDF efflux. asm.org The net effect of these interactions on tenofovir plasma levels is thought to be based in part on the balance between inhibition and potential induction of intestinal P-gp by these agents. asm.org

Table 2: Impact of Efflux Transporter Inhibitors on TDF Transport

| Inhibitor | Cellular Model | Effect on TDF Transport | Reference |

|---|---|---|---|

| GF120918 (with EM1) | Caco-2 monolayers | 38.7-fold increase in apical-to-basolateral transport | nih.gov |

| d-a-tocopheryl polyethylene glycol 1000 succinate (with propylparaben) | Caco-2 monolayers | 22.8-fold increase in apical-to-basolateral transport | nih.gov |

| HIV Protease Inhibitors (e.g., Lopinavir, Ritonavir) | MDCKII-MDR1 and Caco-2 cells | Increased apical-to-basolateral permeation and decreased secretory transport | asm.org |

By inhibiting the efflux of TDF via transporters like P-gp, co-administered drugs can lead to higher intracellular concentrations of the prodrug. nih.govasm.org This increased intracellular pool of TDF is then available for metabolic conversion to this compound and subsequently to the active tenofovir diphosphate. The inhibition of efflux transporters, therefore, acts synergistically with the inhibition of metabolic enzymes like carboxylesterases to enhance the intracellular accumulation of the active drug form. This increased accumulation can enhance the therapeutic effect but may also contribute to intracellular toxicity. acs.org

Theoretical Considerations for Other Metabolic Enzyme Interactions

While the primary metabolic interactions involving this compound that have been studied focus on carboxylesterases and P-gp, there are theoretical possibilities for interactions with other enzyme systems.

The metabolism of TDF and tenofovir does not involve the cytochrome P450 (CYP450) enzyme system. researchgate.netdrugbank.com Therefore, clinically significant drug interactions mediated by inhibition or induction of CYP450 enzymes are not anticipated.

Analytical Methodologies for Research and Impurity Profiling

Quantitative Determination of Mono-POC Tenofovir (B777) in Biological and Synthetic Samples

The accurate quantification of Mono-POC tenofovir, a key metabolite and impurity of tenofovir disoproxil fumarate (B1241708) (TDF), is crucial in both biological and synthetic samples. Various advanced analytical techniques have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the quantitative analysis of this compound. These methods offer high resolution and sensitivity, enabling the separation of this compound from the parent drug, TDF, and other related substances.

A stability-indicating reversed-phase UPLC (RP-UPLC) method was developed for the simultaneous quantification of eight related compounds in combined dosage forms of emtricitabine, tenofovir disoproxil fumarate, and efavirenz. jocpr.com This method utilized an Acquity UPLC BEH Phenyl column and a gradient elution with a mobile phase consisting of a buffer and acetonitrile (B52724). jocpr.com The detection was performed at 265 nm, and the method was found to be efficient for separating Mono-POC PMPA from other impurities. jocpr.com

Another study detailed a stability-indicating HPLC method for determining potential impurities in a fixed-dose combination of dolutegravir, lamivudine, and tenofovir disoproxil fumarate. scispace.com This method demonstrated that Mono-POC-PMPA was formed under acidic, basic, peroxide, and thermal stress conditions. scispace.com

Furthermore, a UPLC-MS method was developed and validated for the simultaneous determination of dolutegravir, emtricitabine, tenofovir disoproxil fumarate, and their fourteen related compounds. researchgate.net This method, scalable to HPLC, employed a Core-Shell Bi-phenyl column and a gradient program. researchgate.net

| Analytical Method | Column | Mobile Phase | Detection | Application |

| RP-UPLC jocpr.com | Acquity UPLC BEH Phenyl (2.1×100 mm, 1.7 μm) | Gradient of Buffer (Triethylamine in water, pH 4.0) and Acetonitrile | 265 nm (PDA) | Simultaneous quantification of eight related substances in combined dosage forms. |

| HPLC scispace.com | Not specified | Not specified | Not specified | Determination of potential impurities in a fixed-dose combination tablet. |

| UPLC-MS/HPLC researchgate.net | Core-Shell Bi-phenyl (100 x 2.1mm, 1.7µm for UPLC) | Gradient of Ammonium acetate (B1210297) buffer (pH 3.0) and Acetonitrile/Methanol | PDA/QDA Mass Detector | Determination and quantification of degradation products and process impurities. |

Mass Spectrometry (MS/MS) Detection

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), coupled with liquid chromatography (LC), provides unparalleled sensitivity and specificity for the detection and quantification of this compound.

LC-MS/MS has been instrumental in identifying and characterizing degradation products of TDF. researchgate.net In one study, a comprehensive mass fragmentation pattern of TDF was established using high-resolution mass spectrometry (HRMS) and multi-stage tandem mass spectrometry (MSn). researchgate.net This allowed for the identification of twelve non-volatile degradation products, including a monoester of TDF. researchgate.netrsc.org

A novel human circulating metabolite of TDF was identified as a monoester of TDF using a range of LC-MS/MS-based techniques. researchgate.net This metabolite was detected in plasma samples shortly after TDF administration. researchgate.net The study also observed the in vitro degradation of TDF to this monoester and subsequently to tenofovir when spiked into plasma. researchgate.net

Furthermore, a liquid chromatography with triple quadrupole mass spectrometry method was developed for the determination of tenofovir and tenofovir alafenamide, where the analytes were detected in positive electrospray ionization (ESI+) mode using tandem mass spectrometry with selected reaction monitoring (SRM). nih.gov

| Technique | Key Findings |

| LC-HRMS and MSn researchgate.netrsc.org | Established fragmentation pattern of TDF and identified twelve degradation products. |

| LC-MS/MS researchgate.net | Identified a circulating monoester metabolite of TDF in human plasma. |

| LC-MS/MS (Triple Quadrupole) nih.gov | Developed a method for determining tenofovir and tenofovir alafenamide using ESI+ and SRM. |

Application in Metabolic Stability Studies (in vitro)

The metabolic stability of a drug is a critical parameter in drug development. In vitro studies are essential for predicting the in vivo behavior of a drug and its prodrugs. This compound plays a significant role in the in vitro metabolic assessment of TDF.

In vitro studies have shown that TDF is rapidly hydrolyzed to tenofovir. fda.gov The stability of TDF and its conversion to tenofovir have been examined in various in vitro systems, including human plasma, intestinal homogenates, and liver homogenates. fda.gov These studies are crucial for understanding the metabolic pathways and the rate of conversion of the prodrug to its active form.

Forced degradation studies are a key component of metabolic stability assessment. In these studies, TDF is subjected to various stress conditions, such as acid, base, oxidation, and heat, to identify potential degradation products. rsc.org this compound is a known degradation product formed under these conditions, highlighting its importance in the stability profile of TDF. rsc.orgscielo.br

Use as a Reference Standard and Impurity in Pharmaceutical Research and Development

This compound serves a dual role in pharmaceutical research and development as both a reference standard and a known impurity of TDF. synthinkchemicals.com Its availability as a characterized compound is essential for the accurate quality control of TDF drug substances and products.

Impurity Profiling of Tenofovir Disoproxil Fumarate

Regulatory guidelines mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products. derpharmachemica.com this compound is a specified impurity of TDF listed in various pharmacopoeias. scielo.brsynthinkchemicals.com The synthesis and characterization of this compound are crucial for its use in impurity profiling. derpharmachemica.com This allows for the development of analytical methods to control its levels within acceptable limits during the manufacturing of TDF. synthinkchemicals.comderpharmachemica.com Several other process-related and degradation impurities of TDF have also been synthesized and characterized for this purpose. derpharmachemica.com

Characterization of Degradation Products

Understanding the degradation pathways of TDF is vital for ensuring its stability and quality. This compound is a primary degradation product formed through the hydrolysis of one of the ester groups of TDF. fda.govufrgs.br

Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, and thermal) have been conducted to characterize the degradation products of TDF. rsc.orgscielo.brnih.gov These studies consistently identify this compound as a significant degradant. rsc.orgscielo.br Advanced analytical techniques like UPLC-MS, HRMS, and NMR are employed to isolate and unambiguously confirm the structures of these degradation products. nih.gov The characterization of these products, including this compound, provides insights into the degradation mechanisms and helps in the development of stable formulations of TDF. nih.gov

Theoretical and Preclinical Implications for Prodrug Design and Optimization

Design Principles for Enhancing Intracellular Delivery via Prodrugs

Prodrugs are inactive derivatives of a drug molecule that, after administration, are converted into the active form through metabolic processes. For tenofovir (B777), the primary goal of a prodrug is to mask the negatively charged phosphonate (B1237965) group, thereby enhancing its ability to cross cellular membranes and deliver the active drug to its intracellular target. acs.org

Tenofovir is an acyclic nucleoside phosphonate. nih.gov At physiological pH, the phosphonate moiety is ionized, carrying a negative charge that severely limits its passive diffusion across the lipophilic cell membranes. acs.orgnih.gov This results in poor oral bioavailability. nih.gov The core principle of prodrug design for tenofovir is to neutralize this charge by attaching bioreversible masking groups, known as promoieties. acs.orgnih.gov

By converting the phosphonate into an ester, such as a pivaloyloxymethyl (POM) or an isopropoxycarbonyloxymethyl (POC) ester, the resulting molecule is more lipophilic and electrically neutral. nih.gov This structural modification significantly improves absorption from the gastrointestinal tract and penetration into target cells. nih.govmdpi.com Tenofovir disoproxil fumarate (B1241708) (TDF), a di-POC ester of tenofovir, exemplifies this strategy, demonstrating increased oral absorption and tissue permeability compared to the parent drug. nih.gov

An effective prodrug must strike a delicate balance: it needs to be chemically stable enough in the bloodstream to reach the target tissues, yet labile enough to be efficiently cleaved intracellularly to release the active tenofovir. nih.gov If the prodrug is too stable, it may be eliminated before it can be activated. Conversely, if it is too unstable, it may hydrolyze prematurely in the plasma, leading to high systemic levels of the parent drug and potential off-target toxicities, while failing to achieve therapeutic concentrations inside the target cells. acs.org

TDF, for instance, was designed to rapidly convert to tenofovir in the circulation. nih.gov However, this rapid extracellular hydrolysis contributes to higher systemic tenofovir exposure. clinician.com In contrast, next-generation prodrugs like tenofovir alafenamide (TAF) are engineered for greater plasma stability. oup.comresearchgate.net TAF is preferentially hydrolyzed by specific enzymes located within target cells, ensuring that the active drug is released where it is needed most. oup.commdpi.com The rate of hydrolysis is also influenced by factors such as pH; TAF, for example, is particularly susceptible to degradation under acidic conditions. nih.gov

Strategies to Modulate Mono-POC Tenofovir Formation and Metabolism

This compound is an intermediate metabolite in the hydrolysis of the bis-POC prodrug, TDF. The strategies to control its formation and subsequent metabolism are central to optimizing the therapeutic index of tenofovir prodrugs.

The chemical structure of the promoiety, including the POC linker, dictates the prodrug's susceptibility to various metabolic enzymes. The ester linkages in TDF are recognized and cleaved by a broad range of hydrolases present in the gut and plasma. clinician.com This lack of specificity contributes to its rapid systemic hydrolysis.

The rational design of tenofovir prodrugs aims to create molecules that remain largely intact in plasma and are selectively activated within specific cells or tissues. nih.gov This approach, known as targeted drug delivery, seeks to maximize the concentration of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), in tissues that are primary sites of viral replication, such as lymphatic tissues. nih.gov

GS-7340, now known as tenofovir alafenamide (TAF), was specifically developed to circulate systemically as an intact prodrug and undergo preferential conversion to tenofovir inside cells. nih.gov Preclinical studies demonstrated that TAF is metabolized significantly faster in cell extracts than in plasma, a characteristic that underlies its preferential cellular loading and accumulation in vivo. nih.gov This selective intracellular activation leads to a more favorable distribution of tenofovir to lymphatic tissues compared to TDF. nih.gov

Rational Development of Next-Generation Tenofovir Prodrugs (e.g., Tenofovir Alafenamide comparison)

The evolution from TDF to TAF is a prime example of the rational development of next-generation prodrugs with improved pharmacological properties. This progression was driven by a deeper understanding of the relationship between chemical structure, metabolic activation, and therapeutic outcomes.

TAF, a phosphonamidate "ProTide," was designed to overcome the limitations of the diester prodrug TDF. mdpi.comnih.gov Its key advantage lies in its enhanced plasma stability and its mechanism of intracellular activation. oup.com While TDF releases tenofovir systemically, TAF efficiently delivers tenofovir directly into target cells, where it is converted to the active TFV-DP. oup.commdpi.com

This targeted approach allows for a much lower therapeutic dose. A 25 mg dose of TAF achieves therapeutic equivalence to a 300 mg dose of TDF. nih.gov The clinical significance of this is profound: TAF produces 90% lower systemic plasma levels of tenofovir but results in approximately 6.5 times higher intracellular concentrations of the active TFV-DP compared to TDF. clinician.comnih.gov This improved efficiency and targeted delivery contribute to a better safety profile, particularly concerning renal and bone-related toxicities associated with high systemic tenofovir levels. clinician.comresearchgate.net

The success of TAF has spurred the development of further next-generation prodrugs. Research is ongoing into novel promoieties, including lipid conjugates and other chemical modifications, to further enhance metabolic stability, oral bioavailability, and tissue-targeting capabilities. acs.orgnih.gov

Data Tables

| Compound | Treatment Duration | EC50 (nM) |

|---|---|---|

| TDF | 9 days | >1000 |

| TAF | 9 days | 12.17 ± 0.56 |

| TMF* | 9 days | 7.29 ± 0.71 |

*TMF (Tenofovir Amibufenamide Fumarate) is another marketed tenofovir ester prodrug. Data adapted from a 2022 preclinical study. nih.gov

| Property | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) |

|---|---|---|

| Prodrug Class | Diester (bis-POC) | Phosphonamidate (ProTide) |

| Primary Site of Activation | Systemic circulation (plasma) nih.gov | Intracellular (target cells) mdpi.com |

| Key Activating Enzymes | Plasma and gut hydrolases clinician.com | Cathepsin A (CatA), Carboxylesterase 1 (CES1) oup.commdpi.com |

| Plasma Stability | Low (rapidly hydrolyzed) nih.gov | High oup.com |

| Systemic Tenofovir Exposure | High clinician.com | ~90% lower than TDF clinician.comoup.com |

| Intracellular TFV-DP Levels | Baseline | ~6.5-fold higher than TDF nih.gov |

| Bioequivalent Dose | 300 mg nih.gov | 25 mg nih.gov |

Future Research Directions and Unanswered Questions

Elucidating the Full Spectrum of Enzymes and Transporters Involved in Mono-POC Tenofovir (B777) Disposition

The conversion of tenofovir disoproxil fumarate (B1241708) (TDF) to tenofovir (TFV) is a two-step process involving the formation of mono-POC tenofovir as an intermediate. nih.gov Carboxylesterases are known to mediate the initial hydrolysis of TDF to this compound, and phosphodiesterases are subsequently involved in the conversion of this compound to TFV. nih.govasm.org However, the specific subtypes of these enzymes and their relative contributions in different tissues and cell types are not fully understood. While carboxylesterase 1 is implicated, the roles of other esterases and the full range of phosphodiesterases involved in the disposition of this compound require further elucidation. pmda.go.jp

Furthermore, the transporters involved in the cellular uptake and efflux of this compound are not well-defined. While TFV is a known substrate for organic anion transporters (OATs), the transport mechanisms for the more lipophilic this compound are likely different. nih.govasm.org Identifying the specific transporters that handle this compound is crucial for understanding its intracellular accumulation and distribution.

Table 1: Enzymes and Transporters in Tenofovir Metabolism

| Compound | Process | Key Enzymes/Transporters |

| Tenofovir Disoproxil Fumarate (TDF) | Hydrolysis to this compound | Carboxylesterases nih.govasm.org |

| This compound | Hydrolysis to Tenofovir | Phosphodiesterases nih.govasm.org |

| Tenofovir (TFV) | Cellular Uptake | Organic Anion Transporters (OAT1, OAT3) nih.govasm.org |

| Tenofovir (TFV) | Phosphorylation to Tenofovir Diphosphate (B83284) | Adenylate kinase 2, Creatine (B1669601) kinase (brain and muscle types), Pyruvate (B1213749) kinase (muscle and liver/red blood cell types) plos.org |

Investigating the Role of Genetic Polymorphisms in Metabolizing Enzymes on this compound Levels (conceptual)

Genetic variations in the enzymes responsible for metabolizing TDF and this compound could significantly impact intracellular drug concentrations and, consequently, therapeutic outcomes. nih.gov Single nucleotide polymorphisms (SNPs) in genes encoding carboxylesterases and phosphodiesterases may lead to altered enzyme activity, affecting the rate of this compound formation and its subsequent conversion to tenofovir. nih.govuct.ac.za

For instance, studies have identified genetic variants in kinases that phosphorylate tenofovir, such as adenylate kinase 2 (AK2), which can lead to decreased formation of the active tenofovir-diphosphate. plos.org Similar research is needed to investigate the impact of genetic polymorphisms on the enzymes directly involved in this compound metabolism. Identifying individuals with specific genetic profiles that predispose them to altered this compound levels could enable personalized dosing strategies to maximize efficacy and minimize potential toxicities. However, predicting the clinical impact of a single enzyme variant is challenging due to the involvement of multiple enzymes in the metabolic cascade. plos.org

Development of Novel Prodrugs that Bypass or Optimize this compound Formation

The development of new tenofovir prodrugs aims to improve upon the pharmacokinetic profile of TDF, often by altering the metabolic pathway and the formation of intermediate metabolites like this compound. Tenofovir alafenamide (TAF), for example, is a newer prodrug designed for more efficient intracellular delivery of tenofovir. mdpi.com TAF is primarily metabolized intracellularly by cathepsin A, leading to higher intracellular concentrations of tenofovir diphosphate and lower systemic exposure to tenofovir compared to TDF. pmda.go.jpmdpi.com

Future research in this area will likely focus on designing prodrugs that are either more efficiently converted to tenofovir, potentially bypassing the rate-limiting steps associated with this compound, or that generate alternative, more readily metabolized intermediates. Strategies could include the use of different ester chemistries or carrier molecules to optimize absorption and intracellular activation. nih.govresearchgate.net The goal is to enhance the therapeutic index by maximizing intracellular drug levels in target cells while minimizing systemic exposure and associated side effects. mdpi.com

Advanced In Vitro Models for Studying Cellular Pharmacokinetics and Metabolism

To better understand the cellular pharmacology of this compound, more sophisticated in vitro models are needed. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues. labmanager.comnih.gov Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant system for studying drug metabolism and transport. labmanager.comthermofisher.comresearchgate.net

These advanced models can provide deeper insights into cell-to-cell interactions and more accurately predict in vivo drug behavior. nih.gov For instance, 3D hepatic spheroid models have shown promise in evaluating drug metabolism and are more efficient than 2D cultures. thermofisher.com The use of microfluidic devices, or "organs-on-a-chip," represents another frontier, allowing for the creation of dynamic systems that mimic human physiological conditions and can be used to study the pharmacokinetics of drugs like tenofovir with greater accuracy. labmanager.comresearchgate.net

Deeper Molecular Understanding of Cellular Interactions of this compound

A more profound molecular-level understanding of how this compound interacts with cellular components is essential. This includes its binding to metabolizing enzymes and transporters, as well as any potential off-target interactions. The lipophilic nature of this compound suggests it may interact differently with cellular membranes and proteins compared to the more hydrophilic tenofovir.

Future research should employ techniques such as structural biology and computational modeling to visualize and predict these interactions. Understanding the precise molecular determinants of this compound's binding and transport will be invaluable for the rational design of future prodrugs and for predicting potential drug-drug interactions. Furthermore, elucidating these interactions will help to clarify the mechanisms underlying the observed differences in intracellular drug accumulation and efficacy between different tenofovir prodrugs. nih.gov

Q & A

What analytical methods are recommended for quantifying Mono-poc tenofovir in plasma samples, and how do methodological choices impact data reliability?

Basic Research Question

To quantify this compound in plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key methodological considerations include:

- Limit of Quantification (LOQ): Ensure the LOQ is ≤1 ng/mL to detect low plasma concentrations, as validated in multiplex assays for tenofovir analogs .

- Sample Handling: Plasma samples should be collected within 6 hours post-administration due to the compound’s short half-life (~0.5 hours) to avoid degradation artifacts .

- Internal Standards: Use stable isotope-labeled analogs to correct for matrix effects and ionization variability.

Data Reliability: Inadequate LOQ or delayed sample processing can lead to underestimation of exposure, skewing pharmacokinetic (PK) models. Cross-validate assays with intracellular metabolite measurements (e.g., tenofovir diphosphate) to correlate plasma levels with clinical efficacy .

How does renal function influence the pharmacokinetics of this compound, and what monitoring strategies are methodologically robust?

Basic Research Question

Chronic kidney disease (CKD) alters tenofovir’s plasma exposure by reducing glomerular filtration. Key methodological approaches include:

- Equations for Renal Function: Use the Cockcroft-Gault equation for creatinine clearance (CrCl) or CKD-EPI for estimated glomerular filtration rate (eGFR) to stratify patients. In HIV-uninfected cohorts, tenofovir-associated CrCl declines averaged 3.92 mL/min compared to controls, with recovery post-discontinuation .

- Monitoring Frequency: Baseline and quarterly eGFR assessments during trials, with additional testing if CrCl drops by >25% .

- Confounding Adjustment: Apply marginal structural models to account for time-dependent biases (e.g., higher discontinuation rates in patients with lower eGFR) .

Advanced Consideration: For longitudinal analysis, linear regression models with shared frailty terms can address between-study heterogeneity in multi-center trials .

What statistical models are optimal for analyzing conflicting efficacy data in HIV prevention trials involving this compound?

Advanced Research Question

Conflicting efficacy outcomes (e.g., VOICE trial’s null results vs. Bangkok Tenofovir Study’s success) require:

- Cox Proportional Hazards Models: To compare time-to-event outcomes (e.g., HIV seroconversion) while adjusting for adherence, baseline risk, and covariates like viral load in serodifferent couples .

- Bayesian PopPK Modeling: Integrate real-world therapeutic drug monitoring (TDM) data to establish percentile curves for drug exposure, resolving discrepancies between plasma concentrations and clinical outcomes .

- Sensitivity Analyses: Use inverse probability weighting to adjust for non-adherence, a major confounder in open-label trials .

Example: In the VOICE trial, stratification by adherence (measured via plasma tenofovir levels) revealed that efficacy differences were masked by poor compliance, emphasizing the need for biomarker-supported intent-to-treat analyses .

How can population pharmacokinetic (popPK) studies be designed to optimize dosing of this compound in diverse patient populations?

Advanced Research Question

Key steps for popPK study design:

Cohort Selection: Include patients with varying renal function, BMI, and comorbidities to capture variability. For tenofovir analogs, CKD patients exhibit 30–50% higher plasma exposure .